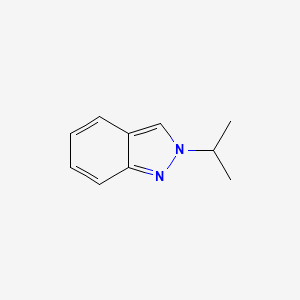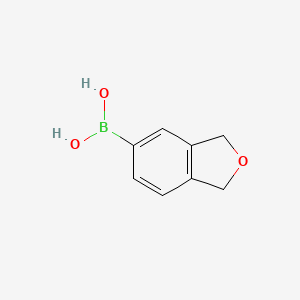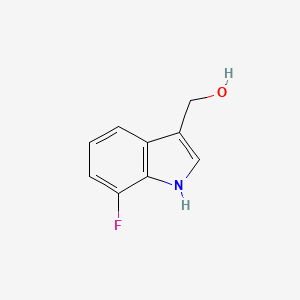
(7-Fluoro-1H-indol-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-1H-indol-3-YL)methanol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position of the indole ring and a hydroxymethyl group at the 3rd position makes this compound unique and potentially useful in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-1H-indol-3-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Hydroxymethylation: The 7-fluoroindole undergoes a hydroxymethylation reaction to introduce the hydroxymethyl group at the 3rd position. This can be achieved using formaldehyde and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Fluoro-1H-indol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: 7-Fluoro-1H-indole-3-carboxaldehyde or 7-Fluoro-1H-indole-3-carboxylic acid.
Reduction: Various reduced derivatives depending on the specific conditions used.
Substitution: Substituted indole derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-1H-indol-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (7-Fluoro-1H-indol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxymethyl group can influence its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar structural features but lacks the fluorine atom.
7-Fluoroindole: Similar to (7-Fluoro-1H-indol-3-YL)methanol but without the hydroxymethyl group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3rd position instead of a hydroxymethyl group.
Uniqueness
The uniqueness of this compound lies in the combination of the fluorine atom and hydroxymethyl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H8FNO |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
(7-fluoro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2 |
InChI-Schlüssel |
UZGKSQMJUISULT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)NC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



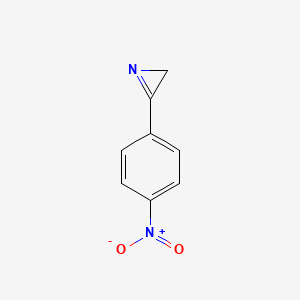
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
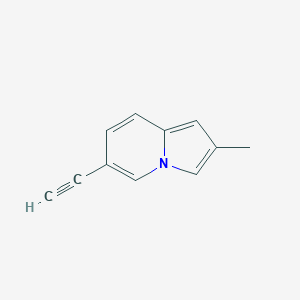


![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

